C18-Peg5-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C18-Peg5-nhs, also known as polyethylene glycol octadecyl succinimidyl ester, is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group, which allows for easy conjugation with amino groups. The C18 hydrocarbon chain provides hydrophobicity, making it suitable for applications where increased solubility or stability is desired.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18-Peg5-nhs typically involves the reaction of polyethylene glycol (PEG) with octadecyl succinic anhydride to form the PEG-octadecyl ester. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
C18-Peg5-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts specifically and efficiently with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC.
Conditions: Physiologic to slightly alkaline conditions (pH 7.2 to 9).
Major Products
The major products formed from these reactions are amide-linked conjugates, which are commonly used in bioconjugation applications .
Scientific Research Applications
C18-Peg5-nhs has a wide range of applications in scientific research:
Chemistry: Used as a pegylation reagent to modify proteins and peptides, enhancing their solubility and stability.
Biology: Employed in the formation of micelles for drug delivery, improving the bioavailability of drug preparations.
Medicine: Used in the modification of therapeutic peptides to increase their half-life and biological activity.
Industry: Applied in the development of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of C18-Peg5-nhs involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amino groups of proteins or peptides, resulting in the formation of a covalent bond. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Alkyne-PEG5-N-hydroxysuccinimidyl ester: Similar in structure but contains an alkyne group instead of a C18 hydrocarbon chain.
Methoxy PEG Succinimidyl Carboxymethyl Ester: Contains a methoxy group and is used for similar pegylation applications.
Uniqueness
C18-Peg5-nhs is unique due to its C18 hydrocarbon chain, which provides hydrophobicity and makes it suitable for applications requiring increased solubility and stability. This distinguishes it from other PEG derivatives that may not offer the same level of hydrophobicity .
Biological Activity
C18-Peg5-nhs, a polyethylene glycol (PEG)-based compound, is characterized by its unique structure that integrates a C18 hydrocarbon chain with a PEG5 linker and an N-hydroxysuccinimide (NHS) ester group. This composition allows for versatile applications in bioconjugation, enhancing the solubility, stability, and bioavailability of therapeutic agents. The biological activity of this compound is primarily attributed to its ability to form stable amide bonds with primary amines, making it a valuable tool in drug delivery systems and protein modification.
Synthesis Methodology
The synthesis of this compound involves several key steps:
- Formation of PEG-octadecyl Ester : Polyethylene glycol is reacted with octadecyl succinic anhydride.
- Coupling Reaction : The resulting compound is then reacted with NHS in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Chemical Reactions
This compound predominantly undergoes substitution reactions due to the NHS ester group, which reacts specifically with primary amines to form stable amide bonds. This reaction typically occurs under physiological to slightly alkaline conditions (pH 7.2 to 9).
The biological activity of this compound is primarily linked to its mechanism of action:
- Conjugation with Proteins : The NHS ester reacts with amino groups on proteins or peptides, forming covalent bonds that enhance the solubility and stability of these biomolecules.
- Micelle Formation : this compound is utilized in the formation of micelles for drug delivery, significantly improving the bioavailability of therapeutic agents.
Applications in Drug Delivery
This compound has been shown to improve the pharmacokinetic properties of various drugs:
- Increased Half-life : The modification of therapeutic peptides using this compound results in prolonged circulation time and enhanced biological activity.
- Bioconjugation : It is widely used for creating bioconjugates that can be employed in diagnostics and therapeutics .
Case Study 1: PEGylation of Therapeutic Peptides
Research has demonstrated that PEGylation using this compound enhances the stability and reduces immunogenicity in therapeutic peptides. For instance, studies indicated that PEGylated forms exhibited a significantly higher IC50 value compared to their non-PEGylated counterparts, showcasing improved potency against target cells .
Case Study 2: Micellar Drug Delivery Systems
In drug delivery applications, this compound was incorporated into micellar systems which facilitated enhanced drug solubility and absorption. In vitro studies revealed that drugs encapsulated within these micelles had increased bioavailability compared to free drug formulations.
Comparative Analysis
Compound | Structure Characteristics | Biological Activity | Applications |
---|---|---|---|
This compound | C18 chain + PEG5 + NHS | Enhanced solubility & stability | Drug delivery, protein modification |
Alkyne-PEG5-NHS ester | Alkyne group + PEG5 + NHS | Similar reactivity but less hydrophobic | Bioconjugation |
Methoxy PEG Succinimidyl Carboxymethyl Ester | Methoxy group + PEG | Moderate stability | Peptide modification |
This compound stands out due to its unique hydrophobicity from the C18 chain, making it particularly effective for applications requiring enhanced solubility and stability compared to other PEG derivatives.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38-23-25-40-27-29-42-30-28-41-26-24-39-22-20-33(37)43-34-31(35)18-19-32(34)36/h2-30H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCYQICYGFKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.